molecular formula C13H22BrNO2 B6214635 tert-butyl 6-(bromomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate CAS No. 2751611-63-7

tert-butyl 6-(bromomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate

Cat. No. B6214635
CAS RN: 2751611-63-7
M. Wt: 304.2
InChI Key:
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Description

Tert-butyl 6-(bromomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate, also known as tert-butyl 6-bromomethyl-2-azabicyclo[2.2.2]oct-2-ene-2-carboxylate, is an organic compound belonging to the class of azabicyclo compounds. It is a colorless liquid with a boiling point of 108°C and a melting point of -25°C. It has a molecular weight of 255.2 g/mol and is soluble in water. It has a chemical structure of C9H13BrO2. This compound has a wide range of applications in the fields of organic synthesis, pharmaceuticals, and biochemistry.

Scientific Research Applications

Tert-butyl 6-(bromomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate has been used in various scientific research applications. It has been used as a reagent in organic synthesis to synthesize a variety of compounds including heterocyclic compounds, peptides, and peptidomimetics. It has also been used in the synthesis of novel organic compounds and as a catalyst in the synthesis of polymers. Additionally, it has been used in the synthesis of pharmaceuticals and biochemicals.

Mechanism of Action

Tert-butyl 6-(bromomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate is an organic compound that acts as a catalyst in the synthesis of organic compounds. It acts as a Lewis acid, which is a type of acid that can bind to electron-rich species, such as carbon dioxide, and facilitate the formation of new bonds. This process is known as catalysis and is essential in the synthesis of organic compounds.
Biochemical and Physiological Effects
Tert-butyl 6-(bromomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate is a non-toxic compound and has no known adverse effects on humans. In addition, it has been shown to have no mutagenic or carcinogenic properties. Therefore, it can be safely used in laboratory experiments and research applications.

Advantages and Limitations for Lab Experiments

The main advantage of using tert-butyl 6-(bromomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate 6-(bromomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate in laboratory experiments is that it is a non-toxic compound and does not pose any health risks. Additionally, it is a very efficient catalyst and can be used to synthesize a wide variety of compounds. However, it is important to note that it is a volatile compound and should be handled with care.

Future Directions

Tert-butyl 6-(bromomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate has a wide range of potential applications. It could be used in the synthesis of novel organic compounds and pharmaceuticals, as well as in the synthesis of polymers and biochemicals. Additionally, it could be used in the development of new catalysts and reagents for organic synthesis. Finally, it could be used in the development of new methods for the synthesis of heterocyclic compounds.

Synthesis Methods

The synthesis of tert-butyl 6-(bromomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate 6-(bromomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate can be achieved through a two-step reaction. The first step involves the reaction of tert-butyl 6-(bromomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate 6-bromomethyl-2-azabicyclo[2.2.2]octane-2-carboxylic acid with an aqueous solution of sodium hydroxide to form the sodium salt of the acid. The second step involves the reaction of the sodium salt with bromine to form the tert-butyl 6-(bromomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate 6-(bromomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 6-(bromomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate involves the reaction of tert-butyl 6-(hydroxymethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate with hydrobromic acid and acetic anhydride to form the desired product.", "Starting Materials": [ "tert-butyl 6-(hydroxymethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate", "hydrobromic acid", "acetic anhydride" ], "Reaction": [ "Add tert-butyl 6-(hydroxymethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate to a round-bottom flask.", "Add hydrobromic acid dropwise to the flask while stirring at room temperature.", "Heat the mixture to reflux for 2 hours.", "Cool the mixture to room temperature and add acetic anhydride dropwise.", "Heat the mixture to reflux for an additional 2 hours.", "Cool the mixture to room temperature and pour it into a separatory funnel.", "Extract the organic layer with diethyl ether.", "Wash the organic layer with water and brine.", "Dry the organic layer over anhydrous magnesium sulfate.", "Filter the mixture and concentrate the filtrate under reduced pressure.", "Purify the crude product by column chromatography to obtain tert-butyl 6-(bromomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate." ] }

CAS RN

2751611-63-7

Molecular Formula

C13H22BrNO2

Molecular Weight

304.2

Purity

95

Origin of Product

United States

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